molecular formula C18H19N3OS B12749734 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 81518-37-8

2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B12749734
CAS No.: 81518-37-8
M. Wt: 325.4 g/mol
InChI Key: GNOAOPOERPYYQR-UHFFFAOYSA-N
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Description

2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is an organic compound that belongs to the class of triazoles and phenols This compound is characterized by the presence of a triazole ring, a phenyl group, and a butylthio substituent

Chemical Reactions Analysis

Types of Reactions

2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Substitution: Nitro and halogenated derivatives

    Reduction: Hydroquinones

Mechanism of Action

The mechanism of action of 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both the butylthio and phenolic groups, which confer distinct chemical and biological properties.

Properties

CAS No.

81518-37-8

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C18H19N3OS/c1-2-3-13-23-18-20-19-17(15-11-7-8-12-16(15)22)21(18)14-9-5-4-6-10-14/h4-12,22H,2-3,13H2,1H3

InChI Key

GNOAOPOERPYYQR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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